molecular formula C26H22F3NO4 B8096177 Fmoc-2-trifluoromethyl-L-homophenylalanine

Fmoc-2-trifluoromethyl-L-homophenylalanine

Cat. No.: B8096177
M. Wt: 469.5 g/mol
InChI Key: OQCKZFPPEYXSHT-QHCPKHFHSA-N
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Description

Fmoc-2-trifluoromethyl-L-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-trifluoromethyl-L-homophenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of coupling additives like HOBt (1-hydroxybenzotriazole).

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

Scientific Research Applications

Fmoc-2-trifluoromethyl-L-homophenylalanine has diverse applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides with enhanced stability and bioactivity.

    Medicinal Chemistry: The trifluoromethyl group imparts unique pharmacokinetic properties, making it valuable in drug design and development.

    Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Used in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of Fmoc-2-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group enhances the hydrophobicity and metabolic stability of the peptides, while the homophenylalanine backbone provides structural rigidity. These properties make it a valuable tool in the study of protein folding, stability, and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2-trifluoromethyl-L-homophenylalanine is unique due to the presence of both the trifluoromethyl group and the homophenylalanine backbone. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and metabolic stability, which are not observed in other similar compounds .

Biological Activity

Fmoc-2-trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative notable for its unique structural features and biological activities. This compound is characterized by the presence of a trifluoromethyl group at the second position of the homophenylalanine structure, along with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its fluorinated nature enhances lipophilicity, which can significantly influence its reactivity and biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₄F₃N₃O₂
  • CAS Number : 352523-16-1
  • Molecular Weight : 337.28 g/mol

The trifluoromethyl group not only increases hydrophobicity but also alters the electronic properties of the amino acid, which can affect peptide conformation and stability.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amino group and the introduction of the trifluoromethyl group. The general synthetic pathway includes:

  • Protection of Amino Group : Using Fmoc to protect the amino group.
  • Fluorination : Introduction of the trifluoromethyl group via electrophilic fluorination methods.
  • Purification : Recrystallization or chromatography to obtain pure product.

Role in Peptide Synthesis

This compound serves as a versatile building block in peptide synthesis. Its incorporation into peptides can significantly alter their pharmacological properties, enhancing binding affinities and selectivity for biological targets. Research indicates that fluorinated amino acids often improve the stability and bioavailability of peptides, making them valuable in drug design and development .

Interaction Profiles

Studies have shown that fluorinated amino acids interact differently with receptors and enzymes compared to their non-fluorinated counterparts. This differential interaction is critical for understanding how structural modifications can influence peptide behavior in therapeutic contexts . For example, fluorinated peptides have been shown to exhibit enhanced binding affinities in receptor studies, suggesting potential applications in drug development.

Case Studies

  • Antiviral Activity : Research has demonstrated that peptides containing fluorinated residues, including this compound, exhibit significant antiviral properties against various strains of viruses, including coronaviruses. These peptides were found to inhibit viral entry into host cells effectively .
  • Receptor Binding Studies : A study focused on somatostatin analogs revealed that modifications with fluorinated residues could enhance selectivity towards specific somatostatin receptors, indicating that this compound could be used to fine-tune receptor interactions for therapeutic purposes .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeatureUnique Aspect
Fmoc-D-homophenylalanineLacks trifluoromethyl groupStandard homophenylalanine without fluorination
Fmoc-2-methyl-D-homophenylalanineContains a methyl group insteadAlters reactivity and properties compared to trifluoromethyl variant
Fmoc-4-trifluoromethyl-L-homophenylalanineTrifluoromethyl group at position fourDifferences in biological activity due to position
Fmoc-2-chloro-L-homophenylalanineContains a chlorine atomDifferent halogen substitution affects reactivity

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCKZFPPEYXSHT-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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